molecular formula C22H23N3O B2565386 2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one CAS No. 2309746-83-4

2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one

Cat. No.: B2565386
CAS No.: 2309746-83-4
M. Wt: 345.446
InChI Key: KJXLLSDTMMZIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(naphthalen-1-yl)-1-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a useful research compound. Its molecular formula is C22H23N3O and its molecular weight is 345.446. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one are Janus kinases (JAKs), specifically JAK1 and TYK2 . These kinases are important regulators of intracellular responses triggered by many key proinflammatory cytokines .

Mode of Action

1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one interacts with its targets, JAK1 and TYK2, by inhibiting their activity . This inhibition is highly selective, with the compound showing a potency against JAK1 (IC50 = 4 nM) and TYK2 (IC50 = 5 nM) as measured in in vitro kinase assays . Its potency against JAK2 or JAK3 is greater than 1 µM .

Biochemical Pathways

By inhibiting JAK1 and TYK2, 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one affects the signaling pathways of proinflammatory cytokines . This results in the downregulation of these pathways, potentially leading to a reduction in inflammation and other symptoms associated with autoimmune diseases .

Pharmacokinetics

The compound 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one is orally bioavailable . .

Result of Action

The molecular and cellular effects of 1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethan-1-one’s action include the inhibition of inflammation, bone resorption, splenomegaly, and body weight change in animal models of arthritis .

Properties

IUPAC Name

2-naphthalen-1-yl-1-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c26-22(13-17-7-3-6-16-5-1-2-8-21(16)17)25-18-9-10-19(25)15-20(14-18)24-12-4-11-23-24/h1-8,11-12,18-20H,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXLLSDTMMZIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CC4=CC=CC=C43)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.